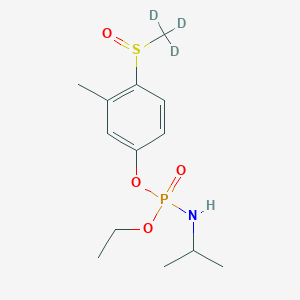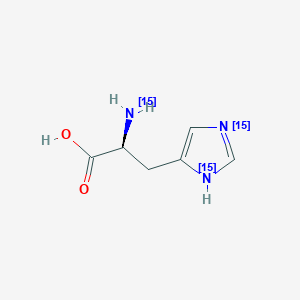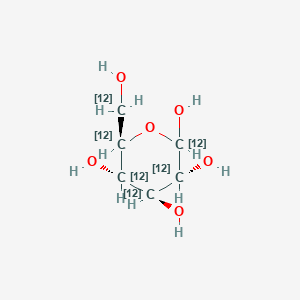
Fenamiphos-sulfoxide D3 (S-methyl D3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenamiphos-sulfoxide D3 (S-methyl D3) is a deuterated isotope analog of fenamiphos-sulfoxide (S-methyl), a derivative of the broad-spectrum, non-volatile organophosphate nematicide fenamiphos. In this compound, the S-methyl protons are replaced by deuterium . This modification is particularly useful in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fenamiphos-sulfoxide D3 (S-methyl D3) involves the deuteration of fenamiphos-sulfoxide (S-methyl). The process typically includes the replacement of hydrogen atoms with deuterium atoms in the S-methyl group. This can be achieved through various chemical reactions that introduce deuterium into the molecule .
Industrial Production Methods
Industrial production of Fenamiphos-sulfoxide D3 (S-methyl D3) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in specialized facilities equipped to handle isotope-labeled chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
Fenamiphos-sulfoxide D3 (S-methyl D3) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fenamiphos-sulfone D3 (S-methyl D3).
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The deuterium atoms in the S-methyl group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include fenamiphos-sulfone D3 (S-methyl D3) from oxidation and fenamiphos-sulfide D3 (S-methyl D3) from reduction .
Wissenschaftliche Forschungsanwendungen
Fenamiphos-sulfoxide D3 (S-methyl D3) has several scientific research applications, including:
Biology: Employed in studies to understand the metabolic pathways of organophosphate nematicides.
Medicine: Investigated for its potential effects on biological systems and its role in inhibiting acetylcholinesterase, an enzyme critical for nerve function.
Wirkmechanismus
Fenamiphos-sulfoxide D3 (S-methyl D3) exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and eventual paralysis of nematodes . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenamiphos-sulfone D3 (S-methyl D3): An oxidized form of fenamiphos-sulfoxide D3 (S-methyl D3) with similar applications in pesticide analysis.
Fenamiphos D3 (S-methyl D3): The non-oxidized form of the compound, used in similar analytical applications.
Uniqueness
Fenamiphos-sulfoxide D3 (S-methyl D3) is unique due to its specific deuteration, which provides distinct advantages in mass spectrometry analysis. The presence of deuterium atoms allows for more accurate quantification and reduces matrix effects that can interfere with the analysis .
Eigenschaften
Molekularformel |
C13H22NO4PS |
|---|---|
Molekulargewicht |
322.38 g/mol |
IUPAC-Name |
N-[ethoxy-[3-methyl-4-(trideuteriomethylsulfinyl)phenoxy]phosphoryl]propan-2-amine |
InChI |
InChI=1S/C13H22NO4PS/c1-6-17-19(15,14-10(2)3)18-12-7-8-13(20(5)16)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)/i5D3 |
InChI-Schlüssel |
LUQMWGMGWJEGAT-VPYROQPTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])S(=O)C1=C(C=C(C=C1)OP(=O)(NC(C)C)OCC)C |
Kanonische SMILES |
CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)



![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)





